molecular formula C10H11BrO2 B1292824 Ethyl 5-bromo-2-methylbenzoate CAS No. 359629-91-7

Ethyl 5-bromo-2-methylbenzoate

Cat. No. B1292824
M. Wt: 243.1 g/mol
InChI Key: NHMJLUHCYZHKMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzoate esters can be complex and involves multiple steps. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, which is a radical process . Similarly, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a six-step process starting with commercially available compounds and includes a Horner−Wadsworth−Emmons-type olefination and a bromination reaction . These methods could potentially be adapted for the synthesis of Ethyl 5-bromo-2-methylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds, such as Methyl 2-amino 5-bromobenzoate, has been investigated using density functional theory (DFT) . The study provides insights into the vibrational modes, molecular electrostatic potential, and electronic properties, which are crucial for understanding the behavior of the molecule. The crystal structure of Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate reveals aromatic π–π interactions and non-classical hydrogen bonds, which could be relevant to the structure of Ethyl 5-bromo-2-methylbenzoate .

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated benzoate esters. For example, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline from methyl 2-azido-5-bromobenzoate involves a reaction with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride . Another paper discusses the synthesis of novel compounds from ethyl bromocyanoacetate, which proceeds in good yields . These reactions highlight the reactivity of brominated benzoate esters and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoate esters can be deduced from studies on similar compounds. For instance, the vibrational study of Methyl 2-amino 5-bromobenzoate provides information on the vibrational wavenumbers, which are important for understanding the physical properties of the molecule . The synthesis of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate reveals that the molecule is planar, with the exception of the ester group, and forms a layered structure through intermolecular bonds . These properties are essential for predicting the behavior of Ethyl 5-bromo-2-methylbenzoate in various environments.

Scientific Research Applications

Chemical Synthesis and Compound Development

Ethyl 5-bromo-2-methylbenzoate serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it's utilized in the synthesis of diverse heterocyclic compounds like [1,2,3]triazolo[1,5-a]quinoline derivatives. These derivatives are crafted through reactions involving ethyl 5-bromo-2-methylbenzoate, showcasing its role in constructing intricate molecular architectures, as demonstrated by Pokhodylo and Obushak (2019) (Pokhodylo & Obushak, 2019).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, ethyl 5-bromo-2-methylbenzoate finds its application in the synthesis and modification of polymers. For instance, Yuan et al. (2011) discuss its use in transforming commercially available 1,2-polybutadiene into a reactive intermediate through bromination. This brominated polymer then serves as a macroinitiator for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, resulting in a water-soluble brush polymer. Such advancements underscore the compound's versatility in creating materials with diverse properties (Yuan et al., 2011).

Crystallography and Molecular Structure Analysis

The compound also plays a crucial role in crystallography and the study of molecular structures. As an example, Hong Dae Choi et al. (2009) prepared a specific derivative of ethyl 5-bromo-2-methylbenzoate and studied its crystal structure, which is stabilized by aromatic π–π interactions and non-classical hydrogen bonds. This research not only sheds light on the molecular architecture but also hints at potential applications in crystal engineering and design (Hong Dae Choi et al., 2009).

Safety And Hazards


  • Flammability : Moderate

  • Toxicity : Low

  • Handling Precautions : Use in a well-ventilated area and avoid contact with skin and eyes.

  • Storage : Keep sealed and store at room temperature.


Future Directions

Researchers can explore the following areas:



  • Synthetic Modifications : Investigate derivatization strategies to enhance the compound’s properties.

  • Biological Activity : Explore potential pharmacological effects or bioactivity.

  • Environmental Impact : Assess its fate in the environment and potential ecological risks.


properties

IUPAC Name

ethyl 5-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMJLUHCYZHKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648604
Record name Ethyl 5-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-methylbenzoate

CAS RN

359629-91-7
Record name Benzoic acid, 5-bromo-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359629-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-amino-2-methylbenzoate (1.50 g, 8.3 mmol) in 48% HBr (12 mL) and water (24 mL) was cooled with an ice-bath for 15 min. Sodium nitrite (0.59 g, 8.6 mmol) was then added dropwise as a solution in water (2 mL), and the resulting mixture stirred for 5 min. After this time, the mixture was added to an ice-cold mixture of copper (I) bromide (1.40 g, 9.90 mmol) in 48% HBr (5 mL) and water (12 mL). The resulting mixture was heated to 70° C. for 1 h. After this time, the reaction mixture was cooled to room temperature and diluted with diethyl ether (150 mL). The organic layer was washed with 1 N hydrochloric acid (50 mL), water (50 mL), and brine (50 mL) then dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification by flash chromatography (silica, gradient 1-10%, hexanes/ethyl acetate) afforded 1.4 g (69%) of ethyl 5-bromo-2-methylbenzoate as a colorless oil: 1H NMR (500 MHz, CDCl3) δ 8.03 (d, J=2.2 Hz, 1H), 7.50 (dd, J=8.2, 2.2 Hz, 1H), 7.12 (dd, J=8.2 Hz, 1H), 4.36 (q, J=7.1 Hz, 2H), 2.54 (s, 3H), 1.40 (t, J=7.2 Hz, 3H); ESI MS m/z 404 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Shi, G Zhao, Y Lou, Y Wang, H Shao… - Chinese Journal of …, 2011 - Wiley Online Library
Three novel gem‐dimethyl C‐glucosides were designed as sodium‐glucose co‐transporter 2 (SGLT2) inhibitors, and their syntheses started from D‐glucose and three 2‐substituted‐5‐…
Number of citations: 7 onlinelibrary.wiley.com
H Zeng, XL Liu - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
… A dried 100-ml round-bottomed flask was charged with 2.43 g (10 mmol) of ethyl 5-bromo-2-methylbenzoate, 30 ml of dried THF and a magnetic bar, flushed with nitrogen and sealed …
Number of citations: 1 scripts.iucr.org
M Qin, Q Cao, X Wu, C Liu, S Zheng, H Xie… - European Journal of …, 2020 - Elsevier
… To a solution of ethyl 5-bromo-2-methylbenzoate (7a, 10.53 g, 43.51 mmol) and BPO (0.21 g, 0.87 mmol) in CCl 4 (80 mL) was added NBS (8.08 g, 45.67 mmol) in portions. The mixture …
Number of citations: 35 www.sciencedirect.com

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